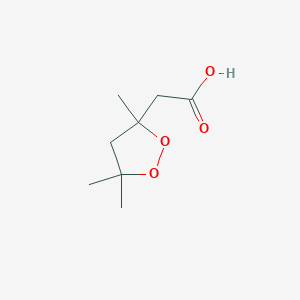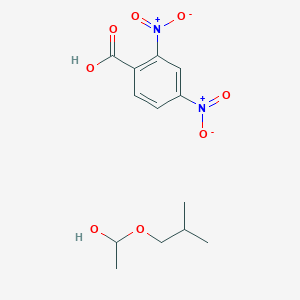
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de naftaleno, un grupo azidometil y un grupo funcional éster metílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico generalmente implica varios pasos:
Formación del núcleo de ácido naftalenocarboxílico:
Introducción del grupo azidometil: El grupo azidometil se introduce mediante una reacción de sustitución nucleófila, donde un grupo saliente adecuado (p. ej., un haluro) es reemplazado por un ion azida.
Esterificación: El grupo ácido carboxílico se convierte en un éster metílico usando metanol y un catalizador ácido.
Adición del grupo 3,3-dimetil-1-oxobutoxi: Este paso implica la esterificación del ácido naftalenocarboxílico con 3,3-dimetil-1-oxobutanol en condiciones ácidas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y la selección de reactivos y catalizadores rentables.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo azidometil se puede oxidar para formar un grupo nitro.
Reducción: El grupo azidometil se puede reducir para formar una amina.
Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: La hidrólisis se puede llevar a cabo usando hidróxido de sodio acuoso (NaOH) o ácido clorhídrico (HCl).
Productos principales
Oxidación: Formación de ácido 2-naftalenocarboxílico, 7-(nitrometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico.
Reducción: Formación de ácido 2-naftalenocarboxílico, 7-(aminometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico.
Sustitución: Formación de ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-.
Aplicaciones Científicas De Investigación
El ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo azidometil puede sufrir reacciones de química click, lo que lo hace útil para estudios de bioconjugación y etiquetado.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-naftalenocarboxílico, 7-(bromometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico
- Ácido 2-naftalenocarboxílico, 7-(hidroximetil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico
- Ácido 2-naftalenocarboxílico, 7-(clorometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico
Unicidad
La presencia del grupo azidometil en el ácido 2-naftalenocarboxílico, 7-(azidometil)-4-(3,3-dimetil-1-oxobutoxi)-, éster metílico lo hace único en comparación con compuestos similares. Este grupo funcional permite reacciones químicas específicas, como la química click, que no son posibles con otros sustituyentes como los grupos bromometil o hidroximetil.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 7-(azidomethyl)-4-(3,3-dimethylbutanoyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)10-17(23)26-16-9-14(18(24)25-4)8-13-7-12(11-21-22-20)5-6-15(13)16/h5-9H,10-11H2,1-4H3 |
Clave InChI |
FCTWYPORWAZKRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)OC1=C2C=CC(=CC2=CC(=C1)C(=O)OC)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)

![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)
